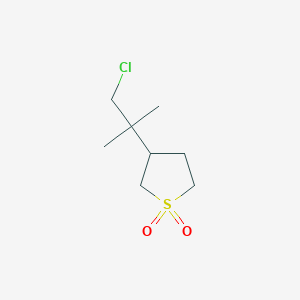
3-(1-Chloro-2-methylpropan-2-yl)tetrahydrothiophene 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Chloro-2-methylpropan-2-yl)-1lambda6-thiolane-1,1-dione is an organic compound with a unique structure that includes a thiolane ring substituted with a chloro and methyl group
Analyse Des Réactions Chimiques
3-(1-Chloro-2-methylpropan-2-yl)-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into thiolane derivatives with different functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity and could be studied for potential pharmaceutical applications.
Medicine: Research into its medicinal properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(1-Chloro-2-methylpropan-2-yl)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets, leading to various biochemical effects
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(1-Chloro-2-methylpropan-2-yl)-1lambda6-thiolane-1,1-dione include other thiolane derivatives and chlorinated organic compounds. These compounds share structural similarities but may differ in their chemical reactivity and applications. For example, 1-Chloro-2-methyl-2-phenylpropane is another chlorinated compound with different properties and uses .
Activité Biologique
3-(1-Chloro-2-methylpropan-2-yl)tetrahydrothiophene 1,1-dioxide, also known as 3-(1-chloro-2-methylpropan-2-yl)-1lambda6-thiolane-1,1-dione, is an organic compound characterized by its unique thiolane structure. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C8H15ClO2S |
| Molecular Weight | 210.72 g/mol |
| IUPAC Name | 3-(1-chloro-2-methylpropan-2-yl)thiolane 1,1-dioxide |
| InChI Key | HDRVXKNPNXADRM-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(CCl)C1CCS(=O)(=O)C1 |
The biological activity of this compound may involve its interaction with various molecular targets within biological systems. The presence of the thiolane ring and the chlorine substituent suggest potential reactivity that could lead to diverse biochemical effects.
Biological Activities
Research indicates that derivatives of this compound may exhibit several biological activities:
- Antimicrobial Properties : Some studies suggest that thiolane derivatives possess antimicrobial activity, potentially inhibiting the growth of bacteria and fungi.
- Antioxidant Activity : The compound may act as an antioxidant, scavenging free radicals and protecting cellular components from oxidative damage.
- Pharmacological Applications : Due to its structural characteristics, this compound could serve as a lead for developing new pharmaceuticals targeting various diseases.
Case Study 1: Antimicrobial Activity
A study conducted on various thiolane compounds, including derivatives of this compound, demonstrated significant antimicrobial effects against common pathogens such as E. coli and Staphylococcus aureus. The study highlighted the importance of the chlorine substituent in enhancing biological activity.
Case Study 2: Antioxidant Properties
Research published in a peer-reviewed journal evaluated the antioxidant capacity of several thiolane derivatives. The findings indicated that compounds similar to this compound exhibited notable free radical scavenging activity, suggesting potential applications in preventing oxidative stress-related diseases.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with other related thiolane derivatives is essential:
| Compound Name | Biological Activity | Structural Features |
|---|---|---|
| Thiolane Derivative A | Antimicrobial | Contains a methyl group at position 3 |
| Thiolane Derivative B | Antioxidant | Contains a hydroxyl group |
| 3-(1-Chloro-2-methylpropan-2-yl) | Potentially antimicrobial | Contains chlorine and a bulky alkyl group |
Propriétés
Formule moléculaire |
C8H15ClO2S |
|---|---|
Poids moléculaire |
210.72 g/mol |
Nom IUPAC |
3-(1-chloro-2-methylpropan-2-yl)thiolane 1,1-dioxide |
InChI |
InChI=1S/C8H15ClO2S/c1-8(2,6-9)7-3-4-12(10,11)5-7/h7H,3-6H2,1-2H3 |
Clé InChI |
HDRVXKNPNXADRM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCl)C1CCS(=O)(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















